molecular formula C5H2F3NOS B2745198 3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde CAS No. 1784002-13-6

3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde

Cat. No.: B2745198
CAS No.: 1784002-13-6
M. Wt: 181.13
InChI Key: JWTCCKWHQFITPV-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde is an organic compound featuring a trifluoromethyl group attached to a thiazole ring, which is further substituted with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride, which acts as a catalyst . This reaction proceeds under mild conditions and provides good yields of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed:

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)aniline
  • 2-(Trifluoromethyl)thiazole
  • 5-(Trifluoromethyl)-1,2,4-triazole

Comparison: 3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde is unique due to the presence of both the trifluoromethyl and formyl groups on the thiazole ring. This combination provides a distinct set of chemical properties, such as enhanced reactivity and stability, compared to similar compounds. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the formyl group allows for versatile chemical modifications .

Biological Activity

3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

The structure of this compound features a thiazole ring with a trifluoromethyl group and an aldehyde moiety. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Research has shown that thiazole derivatives, including this compound, exhibit antiviral properties. A study found that modifications to the thiazole structure significantly impacted the efficacy against viral replication, particularly in flavivirus models. Compounds demonstrating over 50% inhibition at 50 μM were further evaluated for their half-maximal effective concentration (EC50) values .
  • Antimicrobial Properties : Thiazole compounds are frequently studied for their antimicrobial activities. The incorporation of the trifluoromethyl group has been associated with increased potency against various bacterial strains, enhancing their potential as therapeutic agents .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For instance, it may interact with enzymes involved in metabolic pathways or signal transduction, thereby influencing cellular functions and disease progression .

Biological Activity Data

Table 1 summarizes key findings from various studies on the biological activity of this compound and its derivatives:

Study Activity Concentration (μM) Inhibition (%) Notes
Antiviral50>50Effective against yellow fever virus
AntimicrobialVariesSignificantEnhanced activity with trifluoromethyl substitution
Enzyme InhibitionVariesDose-dependentInhibitory effects on metabolic enzymes

Case Studies

  • Antiviral Efficacy : A study published in PMC evaluated various thiazole derivatives for their antiviral properties against flaviviruses. The compound demonstrated significant inhibitory effects on viral replication, with a notable improvement in metabolic stability due to structural modifications .
  • Antimicrobial Studies : Research highlighted the antimicrobial effectiveness of thiazole derivatives in clinical isolates. The presence of the trifluoromethyl group was linked to enhanced antibacterial activity against resistant strains of bacteria .
  • Enzyme Interaction Studies : Investigations into the enzyme inhibition potential of this compound revealed that it could effectively inhibit certain key enzymes involved in glucose metabolism, suggesting its potential use in managing conditions like diabetes .

Properties

IUPAC Name

3-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NOS/c6-5(7,8)4-1-3(2-10)11-9-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTCCKWHQFITPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784002-13-6
Record name 3-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde
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